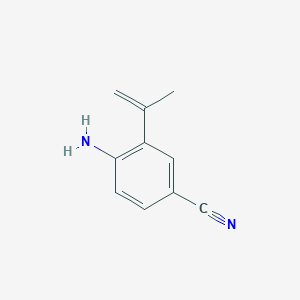

4-Amino-3-(prop-1-en-2-yl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

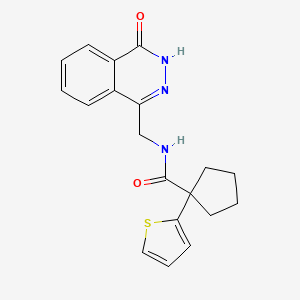

4-Amino-3-(prop-1-en-2-yl)benzonitrile is a chemical compound with the CAS Number: 2169590-17-2 . It has a molecular weight of 158.2 and its molecular formula is C10H10N2. It is available in oil form .

Molecular Structure Analysis

The InChI code for 4-amino-3-(prop-1-en-2-yl)benzonitrile hydrochloride is 1S/C10H10N2.ClH/c1-7(2)9-5-8(6-11)3-4-10(9)12;/h3-5H,1,12H2,2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure.Physical And Chemical Properties Analysis

4-Amino-3-(prop-1-en-2-yl)benzonitrile is an oil at room temperature . The hydrochloride version of this compound is a powder . Both compounds should be stored at room temperature .Wissenschaftliche Forschungsanwendungen

Antiproliferative Activities

“4-Amino-3-(prop-1-en-2-yl)benzonitrile” derivatives have been studied for their antiproliferative effects, particularly in the context of breast cancer cells. These compounds have shown significant in vitro antiproliferative activities in MCF-7 breast cancer cells, with IC50 values in the low nanomolar range. They also exhibit potent activity in triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231, indicating their potential as therapeutic agents against aggressive forms of breast cancer .

Tubulin Polymerization Inhibition

Related compounds have been designed to inhibit tubulin assembly, an essential process for cell division. By interacting at the colchicine-binding site on tubulin, these derivatives can effectively reduce tubulin polymerization, which could lead to the development of new anticancer drugs that target the mitotic spindle .

Synthesis of β-Enaminones

β-Enaminones are important intermediates in organic synthesis and can be used to create a variety of bioactive heterocycles. The structure of “4-Amino-3-(prop-1-en-2-yl)benzonitrile” allows for its use in the chemoselective synthesis of β-enaminones under metal-free conditions, which is a more environmentally friendly approach compared to traditional methods .

Antiviral and Anti-HIV Activities

Indole derivatives, which share structural similarities with “4-Amino-3-(prop-1-en-2-yl)benzonitrile,” have been reported to possess antiviral and anti-HIV activities. These compounds can inhibit a broad range of RNA and DNA viruses, making them valuable for the development of new antiviral therapies .

Anticancer Potential

Compounds structurally related to “4-Amino-3-(prop-1-en-2-yl)benzonitrile” have been synthesized and evaluated for their anticancer activity against various cell lines. These studies provide a foundation for the potential use of “4-Amino-3-(prop-1-en-2-yl)benzonitrile” in the development of new anticancer agents .

Crystal Structure Analysis

The compound’s derivatives have been used in crystal structure analysis to understand the metal coordination and distribution of weak interactions. This information is crucial for the design of new materials and the study of their properties .

Safety And Hazards

The safety information for 4-Amino-3-(prop-1-en-2-yl)benzonitrile indicates that it has several hazard statements including H302, H312, H315, H319, H332, and H335 . These codes refer to specific hazards related to the compound. For example, H302 refers to the compound being harmful if swallowed, and H315 means it causes skin irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P264) .

Eigenschaften

IUPAC Name |

4-amino-3-prop-1-en-2-ylbenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7(2)9-5-8(6-11)3-4-10(9)12/h3-5H,1,12H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJDDRGLDYCBGOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1=C(C=CC(=C1)C#N)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3-(prop-1-en-2-yl)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

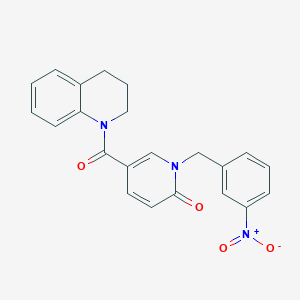

![N-(4-bromophenyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2758822.png)

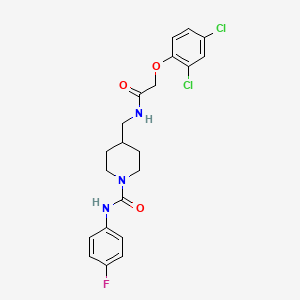

![2-({2-Oxo-2-[4-(trifluoromethyl)phenyl]ethyl}sulfanyl)-4-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B2758824.png)

![Ethyl 2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2758831.png)

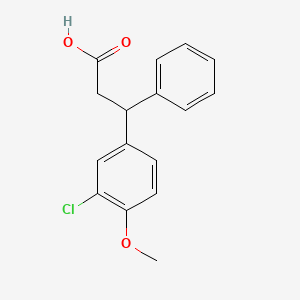

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-(4-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B2758840.png)